Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
Description
Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, a sulfonamide-linked piperazine moiety at position 3, and an ethyl carboxylate ester at position 2. This compound is of interest due to its structural complexity, which may influence receptor binding, metabolic stability, and solubility profiles.
Properties
IUPAC Name |
ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-3-32-25(29)23-24(22(17-33-23)20-7-5-4-6-8-20)34(30,31)27-15-13-26(14-16-27)21-11-9-19(10-12-21)18(2)28/h4-12,17H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALFWVVHIPKGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 932353-88-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:
- Serotonin Reuptake Inhibition : It is hypothesized that the piperazine moiety enhances the compound's ability to inhibit serotonin reuptake, similar to other piperazine derivatives which act as selective serotonin reuptake inhibitors (SSRIs) .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of cell signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity, potentially making this compound effective against various bacterial strains .
Anticancer Studies
Research has indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells, with an IC50 value indicating potent anticancer activity.
Antimicrobial Activity
In vitro studies have shown that the compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria:
- Case Study 2 : Testing against Staphylococcus aureus and Escherichia coli revealed that the compound effectively reduced bacterial viability, suggesting its potential as an antibacterial agent .
Pharmacological Applications
The potential applications of this compound are varied, including:
- Antidepressant Therapy : Leveraging its SSRI-like properties, it may serve as a novel treatment for depression with fewer side effects compared to traditional SSRIs.
- Anticancer Drug Development : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Antimicrobial Agent : The compound's efficacy against bacterial strains could lead to new treatments for infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)
- Core Structure : Thiophene ring with phenyl and ethyl carboxylate substituents.
- Key Differences: Substituent at position 3: A propanamido group linked to a 4-methylpiperazine replaces the sulfonamide-linked 4-acetylphenylpiperazine.
- The 4-methylpiperazine may enhance basicity, influencing pharmacokinetic properties like tissue distribution.
Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS 850936-74-2)
- Core Structure : Piperazine ring linked to an oxadiazole-thiol-acetyl group.
- Key Differences :
- Heterocycle: Oxadiazole replaces thiophene, altering electronic properties and ring strain.
- Substituents: A 3-methylphenyl group on the oxadiazole and a sulfanylacetyl chain instead of the phenylthiophene-sulfonamide system.
- Molecular Weight: 390.5 g/mol (lower than the target compound due to oxadiazole’s lighter structure) .
- Functional Impact: Oxadiazole’s electron-deficient nature may enhance metabolic stability but reduce π-π stacking interactions.
Ethyl 3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 932464-72-7)
- Core Structure : Benzothiophene core with sulfonamide-linked 2-fluorophenylpiperazine.
- Key Differences: Heterocycle: Benzothiophene (fused benzene-thiophene) instead of thiophene. Substituent on Piperazine: 2-Fluorophenyl group vs. 4-acetylphenyl.
- Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins.
Ethyl 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 81018-05-5)
- Core Structure : Similar to CAS 932464-72-7 but with a 3-methoxyphenyl group on piperazine.
- Key Differences :
- Functional Impact :
- Methoxy group improves solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways.
- Acetyl groups in the target compound could facilitate interactions with acetylcholinesterase or histone deacetylase (HDAC) targets.
Data Tables
Table 1. Physicochemical Properties of Compared Compounds
Table 2. Structural and Functional Highlights
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-acetylphenyl group (electron-withdrawing) may confer stronger hydrogen-bonding interactions compared to methoxy or methyl substituents in analogues .
- Pharmacokinetic Trends : Sulfonamide-linked piperazines generally show moderate logP values (~2.2–3.8), balancing solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
